Solithromycin (CEM-101) is a novel fluoroketolide antibiotic, representing the first of its class to reach clinical development. [, ] It belongs to the fourth generation of macrolide antibiotics. [, ] Solithromycin is recognized for its broad-spectrum activity against bacterial pathogens, particularly those implicated in community-acquired bacterial pneumonia (CABP). [, ] Notably, it exhibits enhanced activity against macrolide-resistant bacteria compared to older macrolides. [, , ]
Solithromycin is derived from clarithromycin, a widely used antibiotic. Its classification as a ketolide allows it to overcome some of the resistance mechanisms that affect traditional macrolides. Ketolides are characterized by modifications in their chemical structure that enhance their binding affinity to bacterial ribosomes, making them effective against resistant pathogens.
The synthesis of solithromycin involves several key steps that transform clarithromycin into the target compound. Recent advancements have introduced more efficient methods:
This novel synthesis route is advantageous due to its simplicity and higher yield compared to traditional methods, making it suitable for industrial production.
The molecular formula of solithromycin is C_21H_36N_2O_6S, with a molecular weight of 436.59 g/mol. Its structure features a ketolide core with a biaryl side chain that enhances its binding affinity to ribosomal RNA.
The chemical reactivity of solithromycin allows it to participate in various reactions, particularly those involving nucleophilic substitutions and electrophilic additions. Key reactions include:
These reactions are integral to synthesizing analogs of solithromycin, which are being explored for their antibacterial properties.
Solithromycin exerts its antibacterial effects primarily by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. The binding occurs through:
This mechanism allows solithromycin to effectively combat bacteria that have developed resistance to other antibiotics.
Solithromycin exhibits several notable physical and chemical properties:
These properties influence both the formulation and administration routes for solithromycin as an antibiotic.
Solithromycin is primarily investigated for its use as an antibiotic against various bacterial infections, particularly those caused by resistant strains such as Staphylococcus aureus and Escherichia coli. Its development aims to provide an effective treatment option in clinical settings where traditional antibiotics fail due to resistance .
Additionally, ongoing research focuses on synthesizing analogs of solithromycin to enhance its efficacy and broaden its spectrum of activity against different pathogens. These efforts include exploring structure-activity relationships (SAR) to optimize drug design further .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3